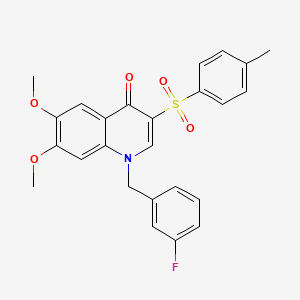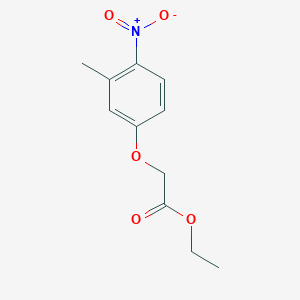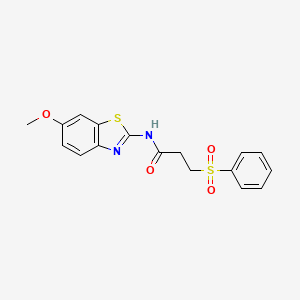![molecular formula C18H22N4O2S B2418438 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-30-0](/img/structure/B2418438.png)
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in the 1,2,4-triazole class are known to participate in a variety of chemical reactions. These can include condensation reactions and cycloaddition with dipolarophiles .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Triazoles Synthesis : Research on triazoles has shown the formation of compounds like [1,2,4]triazolo-[1,5-d][1,2,4,6]tetrazepine-5-thiones under certain conditions, indicating the versatility of triazole derivatives in chemical synthesis (Reiter, Barkóczy, & Pallagi, 1993).
- Dihydrothiazolo[3,2-a]pyrimidine Derivatives : Studies have shown the ability to synthesize derivatives of dihydrothiazolo pyrimidinones, highlighting the chemical flexibility and potential applications of these compounds in various chemical reactions (Kinoshita et al., 1987).
Pharmacological Properties
- Anti-anoxic Activity : Some derivatives show promising anti-anoxic activity, indicating potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).
- Antinociception : Certain pyrazolyl-thiazole derivatives, related to the compound , have been found to cause antinociception in mice, suggesting potential applications in pain management (Prokopp et al., 2006).
Biological Activities
- Anti-inflammatory, Analgesic, and Antibacterial Activities : Some triazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antibacterial activities, indicating their potential use in treating various medical conditions (Hussein et al., 2011).
- Antimicrobial Activity : Novel triazole, triazolothiadiazole, and triazolothiadiazine derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections (Abbady, 2014).
Additional Applications
- Organ Protective Effects : Some derivatives have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications in organ protection (Aktay, Tozkoparan, & Ertan, 2005).
- Synthesis of Novel Dyes : Derivatives of thiazolo-triazoles have been used in the synthesis of novel dyes, demonstrating their utility in material science and industrial applications (Karcı & Karcı, 2012).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad spectrum of biological activities exhibited by similar 1,2,4-triazole compounds , this compound could be a promising candidate for further study.
Propriétés
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQFZRJVWKKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B2418355.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)
![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)




![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)

![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)